molecular formula C7H12INO B13200904 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane

Katalognummer: B13200904
Molekulargewicht: 253.08 g/mol
InChI-Schlüssel: PAAZYRGSLAEINL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Iodomethyl)-6-oxa-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the iodomethyl group. One common method involves the cyclization of a suitable precursor, such as an azaspiro compound, under specific reaction conditions. The iodomethyl group can be introduced using reagents like iodomethane in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the spirocyclic ring system.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the spirocyclic structure can influence the compound’s binding affinity and selectivity. The pathways involved may include modulation of enzyme activity or interaction with receptor sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-(Iodomethyl)-6-oxaspiro[3.4]octane: Similar structure but lacks the azaspiro component.

    7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane: Contains additional methoxy groups.

    7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane: Features a methyl group instead of the azaspiro component.

Uniqueness

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane is unique due to the presence of both the iodomethyl group and the azaspiro ring system. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Eigenschaften

Molekularformel

C7H12INO

Molekulargewicht

253.08 g/mol

IUPAC-Name

7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H12INO/c8-2-6-1-7(5-10-6)3-9-4-7/h6,9H,1-5H2

InChI-Schlüssel

PAAZYRGSLAEINL-UHFFFAOYSA-N

Kanonische SMILES

C1C(OCC12CNC2)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.